N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide
Description
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Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O3S2/c17-10-2-1-3-11(18)14(10)15(22)20-16-19-12-6-7-21(8-13(12)25-16)26(23,24)9-4-5-9/h1-3,9H,4-8H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZYDJBANAVXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may have potential as an anti-tubercular agent
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding or other types of molecular interactions
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the metabolic pathways of Mycobacterium tuberculosis, but this is purely speculative at this point
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If the compound does indeed have anti-tubercular activity, it may inhibit the growth of Mycobacterium tuberculosis or kill the bacteria outright.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s activity could potentially be affected by the intracellular environment of Mycobacterium tuberculosis if it does indeed have anti-tubercular activity
Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,6-difluorobenzamide is a complex organic compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity based on various studies and findings.
Structural Characteristics
The compound belongs to the class of thiazole derivatives and features several key structural components that contribute to its biological activity:
- Molecular Formula : C15H18N6O2S
- Molecular Weight : Approximately 342.41 g/mol
The unique structure allows for multiple interactions with biological targets, potentially enhancing its efficacy as a therapeutic agent.
While the exact mechanism of action for this compound is not fully elucidated, it is believed to involve:
- Modulation of Neurotransmitter Systems : Similar compounds have shown the ability to inhibit monoamine reuptake and modulate ion channels involved in neuronal signaling.
- Enzyme Inhibition : Potential inhibition of enzymes related to neurodegenerative processes has been suggested.
Pharmacological Properties
- Neuropharmacology : The compound has shown promise in treating neurodegenerative diseases due to its structural properties that may influence neurotransmitter dynamics.
- Antidepressant-like Effects : Research indicates that related thiazole derivatives exhibit antidepressant-like effects in animal models by modulating serotonin and norepinephrine levels.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Study 1 : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives and found that modifications at the sulfur atom significantly enhanced their inhibitory activity on monoamine oxidase (MAO) enzymes .
- Study 2 : Another investigation focused on the synthesis and biological evaluation of thiazolo[5,4-c]pyridine derivatives. The results indicated that these compounds exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing this compound to ensure high yield and purity?
- Methodology : The synthesis requires multi-step reactions, including cyclization, sulfonylation, and amide coupling. Critical parameters include:
- Catalysts : Use palladium or copper catalysts for cross-coupling reactions to enhance selectivity .
- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while dichloromethane is preferred for acid-sensitive steps .
- Temperature control : Maintain 0–5°C during sulfonylation to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) yield >95% purity .
**Which analytical techniques are most effective for characterizing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
